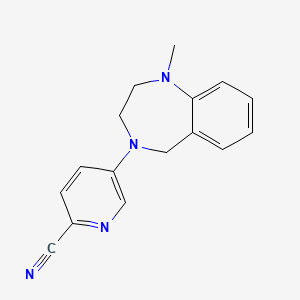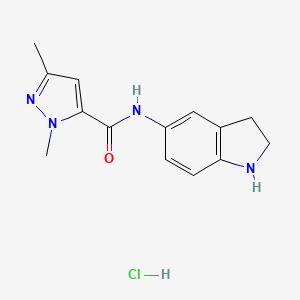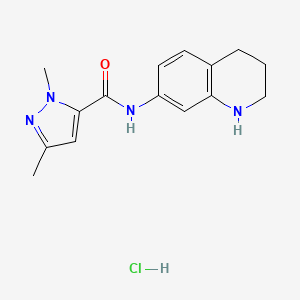
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile, also known as PDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PDC is a heterocyclic compound that belongs to the class of pyridines and has a molecular formula of C14H17N3O. In
Mecanismo De Acción
The mechanism of action of 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile is not fully understood. However, it is believed that this compound binds to copper ions through the nitrogen atoms in the diazepane ring and the nitrogen atom in the pyridine ring. The resulting complex exhibits strong fluorescence due to the charge transfer between the copper ion and the this compound molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards mammalian cells, making it an attractive candidate for biological applications. This compound has been shown to selectively bind to copper ions in biological samples, and the resulting complex exhibits strong fluorescence. This property of this compound has been exploited for the detection of copper ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile for lab experiments include its high selectivity towards copper ions, its low toxicity towards mammalian cells, and its ability to exhibit strong fluorescence. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can limit its use in biological applications.
Direcciones Futuras
There are several future directions for the research on 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Another area of research is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, the development of this compound-based therapeutics for the treatment of copper-related diseases is an area of active research.
Métodos De Síntesis
The synthesis of 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile involves the reaction of 4-(4-chlorobenzoyl)-1,4-diazepan-1-ylpyridine-2-carbonitrile with propanoic acid in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and the resulting complex exhibits strong fluorescence. This property of this compound has been exploited for the detection of copper ions in biological samples.
Propiedades
IUPAC Name |
5-(4-propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-14(19)18-7-3-6-17(8-9-18)13-5-4-12(10-15)16-11-13/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOYICSQYKFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCN(CC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one](/img/structure/B7639381.png)

![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)

![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)
![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)

![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)

![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)